4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole
Overview
Description
4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a useful research compound. Its molecular formula is C9H7BrN6 and its molecular weight is 279.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway that regulates cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Properties
IUPAC Name |
7-(4-bromopyrazol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-6-2-8(15-4-7(10)3-12-15)16-9(14-6)11-5-13-16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLJEWDQKGQCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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